molecular formula C7H14OS2 B11966210 Dithiocarbonic acid S-tert-butyl ester O-ethyl ester CAS No. 84380-38-1

Dithiocarbonic acid S-tert-butyl ester O-ethyl ester

Cat. No.: B11966210
CAS No.: 84380-38-1
M. Wt: 178.3 g/mol
InChI Key: JXKVUPGRPRPKIO-UHFFFAOYSA-N
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Description

Dithiocarbonic acid S-tert-butyl ester O-ethyl ester is a chemical compound with the molecular formula C7H14OS2 and a molecular weight of 178.317 g/mol . It is known for its unique structure, which includes both tert-butyl and ethyl ester groups attached to a dithiocarbonic acid core. This compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dithiocarbonic acid S-tert-butyl ester O-ethyl ester typically involves the reaction of tert-butyl alcohol with carbon disulfide in the presence of a base, followed by esterification with ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that similar processes to those used in laboratory synthesis are employed on a larger scale. This would involve the use of industrial-grade reagents and equipment to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

Dithiocarbonic acid S-tert-butyl ester O-ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Dithiocarbonic acid S-tert-butyl ester O-ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which dithiocarbonic acid S-tert-butyl ester O-ethyl ester exerts its effects involves its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The dithiocarbonic acid core can also form complexes with metal ions, influencing catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dithiocarbonic acid S-methyl ester O-ethyl ester
  • Dithiocarbonic acid S-ethyl ester O-ethyl ester
  • Dithiocarbonic acid S-tert-butyl ester O-methyl ester

Uniqueness

Dithiocarbonic acid S-tert-butyl ester O-ethyl ester is unique due to the presence of both tert-butyl and ethyl ester groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

84380-38-1

Molecular Formula

C7H14OS2

Molecular Weight

178.3 g/mol

IUPAC Name

O-ethyl tert-butylsulfanylmethanethioate

InChI

InChI=1S/C7H14OS2/c1-5-8-6(9)10-7(2,3)4/h5H2,1-4H3

InChI Key

JXKVUPGRPRPKIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)SC(C)(C)C

Origin of Product

United States

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